Bienvenue dans la boutique en ligne BenchChem!

Isoxazole-3-carbohydrazide

Regioisomer selectivity Antifungal mechanism Synthetic intermediate differentiation

Isoxazole-3-carbohydrazide (CAS 62438-02-2; IUPAC: 1,2-oxazole-3-carbohydrazide; molecular formula C₄H₅N₃O₂; molecular weight 127.10 g/mol) is a five-membered heterocyclic compound bearing a carbohydrazide (–CONHNH₂) group at the 3-position of the isoxazole ring. It is supplied as a powder with room-temperature storage stability and carries GHS hazard statements H302–H335, classifying it with a Warning signal word.

Molecular Formula C4H5N3O2
Molecular Weight 127.1 g/mol
CAS No. 62438-02-2
Cat. No. B1422720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazole-3-carbohydrazide
CAS62438-02-2
Molecular FormulaC4H5N3O2
Molecular Weight127.1 g/mol
Structural Identifiers
SMILESC1=CON=C1C(=O)NN
InChIInChI=1S/C4H5N3O2/c5-6-4(8)3-1-2-9-7-3/h1-2H,5H2,(H,6,8)
InChIKeyBIDIOFINQYYTRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoxazole-3-carbohydrazide (CAS 62438-02-2) — Synthetic Intermediate and Heterocyclic Building Block for Medicinal Chemistry


Isoxazole-3-carbohydrazide (CAS 62438-02-2; IUPAC: 1,2-oxazole-3-carbohydrazide; molecular formula C₄H₅N₃O₂; molecular weight 127.10 g/mol) is a five-membered heterocyclic compound bearing a carbohydrazide (–CONHNH₂) group at the 3-position of the isoxazole ring [1]. It is supplied as a powder with room-temperature storage stability and carries GHS hazard statements H302–H335, classifying it with a Warning signal word [2]. The compound is employed primarily as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where its hydrazide moiety enables condensation, cyclization, and Schiff-base formation to generate structurally diverse heterocyclic libraries .

Why Isoxazole-3-carbohydrazide Cannot Be Replaced by Generic Isoxazole Analogs — Position, Substituent, and Functional Group Criticality


The position of the carbohydrazide group on the isoxazole ring (3- vs. 4- vs. 5-position) and the presence or absence of substituents at the 5-position are not interchangeable parameters. The regioisomeric isoxazole-4-carbohydrazide (CAS 885273-78-9) has been specifically characterized as an inhibitor of fungal fatty acid biosynthesis with selectivity for fungal over bacterial and human cells , whereas the 3-regioisomer serves as a broad-purpose condensation scaffold for generating hydrazones, oxadiazoles, and thiosemicarbazides with diverse pharmacological profiles. The 5-methyl-substituted analog (CAS 62438-03-3) is a dedicated precursor to the monoamine oxidase inhibitor drug isocarboxazid [1], while the unsubstituted parent scaffold (CAS 62438-02-2) lacks the steric and electronic constraints of the 5-methyl group, enabling derivatization at both the hydrazide terminus and the 5-position. Substituting the hydrazide group with a carboxylic acid or ester eliminates the capacity for Schiff-base condensation, a reactivity feature central to the generation of bioactive hydrazone libraries [2]. These non-interchangeable structural features mean that procurement decisions must target the specific regioisomer and substitution pattern required for the intended synthetic route or biological screening campaign.

Quantitative Differentiation Evidence for Isoxazole-3-carbohydrazide — Head-to-Head and Cross-Study Comparisons with Closest Analogs


Regioisomeric Differentiation: Isoxazole-3-carbohydrazide vs. Isoxazole-4-carbohydrazide — Divergent Biological Mechanisms and Synthetic Utility

Isoxazole-3-carbohydrazide (CAS 62438-02-2) and its regioisomer isoxazole-4-carbohydrazide (CAS 885273-78-9) share an identical molecular formula (C₄H₅N₃O₂, MW 127.10) yet diverge fundamentally in biological mechanism and synthetic application. The 4-carbohydrazide regioisomer has been specifically reported to inhibit fungal growth via fatty acid synthesis inhibition, with selectivity for fungal cells over bacterial and human cells . In contrast, the 3-carbohydrazide regioisomer is not characterized as a direct antifungal agent; instead its value lies in serving as a versatile condensation scaffold. Derivatives generated from the 3-carbohydrazide scaffold have demonstrated antibacterial activity against carbapenem-resistant Acinetobacter baumannii (CRAB) with MIC values of 0.5–2 μg/mL for the most potent analogs (compounds 7j, 7l, 7n, 7o, 7p, and 16), with compound 7l achieving MIC = 0.5 μg/mL and a selectivity index >200 against Vero cells [1]. The 4-carbohydrazide regioisomer's defined antifungal mechanism contrasts with the 3-carbohydrazide's broader derivatization potential, making the choice between regioisomers strictly dependent on the intended application domain (targeted antifungal screening vs. diverse library generation).

Regioisomer selectivity Antifungal mechanism Synthetic intermediate differentiation

Unsubstituted Scaffold Advantage: Isoxazole-3-carbohydrazide vs. 5-Methyl-isoxazole-3-carbohydrazide — Synthetic Versatility Quantified by Rotatable Bond Count and Derivatization Access

The unsubstituted parent isoxazole-3-carbohydrazide (MW 127.10, CAS 62438-02-2) offers an open 5-position on the isoxazole ring, enabling direct electrophilic substitution or cross-coupling at this site, whereas 5-methyl-isoxazole-3-carbohydrazide (MW 141.13, CAS 62438-03-3) bears a methyl group that precludes further functionalization at this position [1]. The 5-methyl analog is a dedicated intermediate in the synthesis of isocarboxazid (N′-benzyl-5-methylisoxazole-3-carbohydrazide), an FDA-approved irreversible, non-selective monoamine oxidase inhibitor with an IC₅₀ of 4.8 μM for rat brain MAO in vitro . The patent literature specifically describes the reaction of 5-methyl-3-isoxazole carboxylic acid ester with benzylhydrazine to yield isocarboxazid [2]. The parent (unsubstituted) scaffold, by contrast, has been employed to generate phenyl-substituted isoxazole carbohydrazides evaluated as selective, reversible MAO-B inhibitors — compound 6c (N′-(4-methylbenzylidene)-5-phenylisoxazole-3-carbohydrazide) achieved potent MAO-B inhibition in the nanomolar range with high selectivity over MAO-A and demonstrated in vivo efficacy in an MPTP-induced mouse model of Parkinson's disease [3]. The rotatable bond count is equivalent (2 rotatable bonds for both compounds [1]), but the absence of the 5-methyl substituent on the parent scaffold permits introduction of a broader range of aryl, heteroaryl, or alkyl groups at that position, directly expanding the accessible chemical space.

Scaffold diversity 5-position derivatization Isocarboxazid precursor

Functional Group Comparison: Isoxazole-3-carbohydrazide vs. Isoxazole-3-carboxylic Acid — Hydrogen Bond Donor Capacity and Condensation Reactivity

The conversion of isoxazole-3-carboxylic acid to the corresponding carbohydrazide alters the hydrogen bond donor (HBD) count from 1 (acid –OH) to 2 (hydrazide –NH₂ and –NH–), while the hydrogen bond acceptor (HBA) count increases from 3 to 3 (the hydrazide retains the carbonyl oxygen and ring N/O acceptors) [1]. This increase in HBD capacity is pharmacologically significant: the carbohydrazide group enables bidentate hydrogen bond interactions with enzyme active sites, as demonstrated by molecular docking studies where isoxazole-3-carbohydrazide derivatives formed stable H-bond networks within the MAO-B binding pocket (docking score −10.98 kcal/mol for compound 6c) [2]. Moreover, the hydrazide –NH₂ group serves as the nucleophilic partner in Schiff base condensation with aldehydes and ketones, a reactivity feature entirely absent in the carboxylic acid form. Abou-Seri et al. (2021) demonstrated the direct condensation of isoxazole-3-carbohydrazides with aldehydes and ketones to generate hydrazone libraries — a synthetic step that is impossible with the corresponding carboxylic acid without prior activation [3]. The resulting hydrazones (compounds 10a, 10c) exhibited VEGFR2 kinase inhibition with IC₅₀ = 28.2 nM and 25.7 nM respectively, comparable to sorafenib (IC₅₀ = 28.1 nM) [3].

Hydrogen bond donor Hydrazide vs. carboxylic acid Schiff base condensation

Heterocyclic Scaffold Differentiation: Isoxazole-3-carbohydrazide vs. Pyrazole-3-carbohydrazide — Divergent Antiviral and Cytotoxic Profiles

Dawood et al. (2011) conducted a direct comparative study synthesizing both 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carbohydrazide (compound 5) and 5-(4-chlorophenyl)isoxazole-3-carbohydrazide (compound 6) from the same precursor (ethyl 2,4-dioxo-4-(p-chloro)phenylbutyrate) in good yields [1]. Both scaffolds were elaborated into thiosemicarbazide, 4-thiazolidinone, 1,3-thiazole, and 1,3,4-thiadiazole derivatives and screened for anti-HSV-1 activity. The isoxazole-based derivative 19 reduced the number of viral plaques of Herpes simplex type-1 (HSV-1) by 69%, whereas the pyrazole-based analogs exhibited a distinct activity profile [1]. The two heterocyclic scaffolds differ in their electronic properties: the isoxazole ring contains an O–N 1,2-relationship with distinct electron distribution compared to the N–N pyrazole system, affecting both reactivity and target recognition . The isoxazole scaffold also demonstrates an XLogP3 of −0.8 and TPSA of 81.2 Ų [2], while pyrazole-3-carbohydrazide (MW 126.12) has a different polarity profile due to the additional N–H in the ring. These physicochemical differences translate to distinct pharmacokinetic and target-engagement behaviors.

Heterocyclic scaffold comparison Isoxazole vs. pyrazole Antiviral activity

Physicochemical Profile for CNS Drug Design: Isoxazole-3-carbohydrazide vs. Isocarboxazid — MW, Lipophilicity, and TPSA Comparison

The parent isoxazole-3-carbohydrazide scaffold possesses physicochemical properties that place it within favorable CNS drug-like space: MW 127.10, XLogP3 −0.8, TPSA 81.2 Ų, 2 HBD, 3 HBA, and 2 rotatable bonds [1]. These values satisfy Lipinski's Rule of Five and fall within the CNS MPO (Multiparameter Optimization) desirable range (MW < 400, TPSA < 90 Ų, HBD ≤ 3) [2]. In contrast, the approved MAO inhibitor isocarboxazid (MW 231.25, XLogP3 ~1.5, TPSA ~63 Ų, 2 HBD, 4 HBA) has more than double the molecular weight and higher lipophilicity due to the N′-benzyl and 5-methyl substituents . The lower MW and XLogP3 of the parent scaffold allow for greater synthetic headroom: researchers can introduce substituents at the 5-position and the hydrazide terminus while remaining within drug-like property space. The MAO-B inhibitor study by GLA University demonstrated this principle: starting from the parent scaffold concept, compound 6c (N′-(4-methylbenzylidene)-5-phenylisoxazole-3-carbohydrazide) achieved potent, selective, reversible MAO-B inhibition with in vivo neuroprotection in the MPTP mouse model, while ADMET prediction confirmed favorable drug-likeness [3].

CNS drug-likeness Physicochemical properties Blood-brain barrier penetration

Application Scenarios for Isoxazole-3-carbohydrazide — Evidence-Backed Research and Industrial Use Cases


Medicinal Chemistry: Generation of VEGFR2 Kinase Inhibitor Libraries via Hydrazone Condensation

Isoxazole-3-carbohydrazide serves as the direct precursor for hydrazone-based VEGFR2 inhibitors. As demonstrated by Abou-Seri et al. (2021), condensation of the carbohydrazide with substituted aldehydes and ketones yields hydrazones with sub-micromolar HepG2 cytotoxicity (IC₅₀ = 0.69–0.84 μM) and VEGFR2 kinase inhibition (IC₅₀ = 25.7–28.2 nM) comparable to sorafenib (IC₅₀ = 28.1 nM), with superior selectivity indices (SI = 26.37–38.60 vs. THLE2 normal cells) [1]. This one-step derivatization chemistry is not accessible from the corresponding carboxylic acid or ester, making the carbohydrazide the essential building block for this compound class. Researchers developing anti-angiogenic cancer therapeutics should prioritize this scaffold for hydrazone-focused library synthesis.

Antibacterial Drug Discovery: Development of Anti-CRAB Agents via 5-Aryl-N′-aryl Derivatization

The 5-(3-nitrophenyl)-N′-arylisoxazole-3-carbohydrazide chemotype has demonstrated potent activity against carbapenem-resistant Acinetobacter baumannii (CRAB), a WHO critical priority pathogen. Compound 7l achieved MIC = 0.5 μg/mL against CRAB BAA-1605 with a selectivity index >200 (Vero cells), equipotent activity against MDR-AB clinical isolates (MIC = 0.5–2 μg/mL), and bactericidal effects in combination with rifampicin [2]. The parent isoxazole-3-carbohydrazide scaffold is the required starting material for generating 5-aryl-substituted analogs via the established synthetic route (Claisen condensation with diethyl oxalate, cyclization with hydroxylamine, and hydrazinolysis of the methyl ester) [2]. Research groups targeting Gram-negative MDR pathogens should procure the unsubstituted scaffold for 5-position SAR campaigns.

CNS Drug Discovery: Design of Selective, Reversible MAO-B Inhibitors for Parkinson's Disease

The isoxazole-3-carbohydrazide scaffold has been validated as the core structure for selective MAO-B inhibitors with reversible binding kinetics. Compound 6c (N′-(4-methylbenzylidene)-5-phenylisoxazole-3-carbohydrazide) demonstrated potent MAO-B inhibition with high selectivity over MAO-A, competitive and reversible enzyme kinetics, strong molecular docking binding affinity (score −10.98 kcal/mol), and significant in vivo neuroprotection in the MPTP-induced mouse model of Parkinson's disease (improvement in gait behavior and grip strength) [3]. The scaffold's low MW (127.10), low XLogP3 (−0.8), and favorable TPSA (81.2 Ų) provide ample property space for optimization toward clinical candidates [4]. CNS drug discovery teams should prioritize this scaffold over the pre-substituted 5-methyl analog (isocarboxazid precursor) for programs targeting selective, reversible MAO-B inhibition.

Agrochemical Intermediate: Synthesis of Fungicidal and Herbicidal Isoxazolecarboxamides

The 3-isoxazolecarboxylic acid hydrazide scaffold is reported to have potential applications in the development of fungicides and herbicides . The carbohydrazide group can be converted to carboxamides and other derivatives that inhibit fatty acid biosynthesis in plants and fungi. Isoxazolecarboxamides have demonstrated herbicidal potency via inhibition of phytoene desaturase and fatty acid biosynthesis pathways . While the 4-carbohydrazide regioisomer has been specifically characterized as a direct antifungal agent , the 3-carbohydrazide regioisomer's capacity for 5-position diversification makes it a valuable scaffold for generating agrochemical candidate libraries with tailored selectivity profiles. Agrochemical R&D groups should select the 3-regioisomer for structure-activity relationship studies requiring 5-position substitution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoxazole-3-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.